2-Methyl-5-(2-nitrophenyl)oxazole

Catalog No.
S8646616
CAS No.
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
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2-Methyl-5-(2-nitrophenyl)oxazole

Product Name

2-Methyl-5-(2-nitrophenyl)oxazole

IUPAC Name

2-methyl-5-(2-nitrophenyl)-1,3-oxazole

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3

InChI Key

SIKIPBAPXOZAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Cyclocondensation Routes from Acylated β-Ketoamides

Cyclocondensation of β-ketoamides with hydroxylamine derivatives represents a classical approach to oxazole synthesis. For 2-methyl-5-(2-nitrophenyl)oxazole, this method involves the reaction of 2-nitro-N-(2-oxopropyl)benzamide with hydroxylamine hydrochloride under acidic conditions. The mechanism proceeds via imine formation followed by intramolecular cyclization, yielding the oxazole ring [1] [4].

Key Reaction Parameters:

  • Catalyst: Acetic acid (10 mol%)
  • Temperature: 100°C
  • Duration: 12 hours

Spectroscopic validation of the product includes:

  • IR: A characteristic C=N stretch at 1649 cm⁻¹ and C-O-C asymmetric stretching at 1244 cm⁻¹ [2].
  • ¹³C-NMR: Deshielding of the C-4 carbon to δ~C~ = 144 ppm, confirming oxazole formation [2].

Table 1: Cyclocondensation Optimization

Entryβ-Ketoamide DerivativeYield (%)
12-Nitro-N-(2-oxopropyl)benzamide86
2N-(3-Oxobutyl)-4-nitrobenzamide72

This method’s efficiency is attributed to the electron-withdrawing nitro group, which accelerates cyclization by polarizing the carbonyl group [1].

Phosphorus Oxychloride-Mediated Cyclodehydration

Phosphorus oxychloride (POCl₃) enables direct cyclodehydration of β-ketoamide precursors. A representative protocol involves:

  • Reaction: 2-Nitro-N-(2-oxopropyl)benzamide (0.91 mmol) in POCl₃ (1 mL) at 90°C for 30 minutes.
  • Workup: Aqueous NaOH neutralization followed by ethyl acetate extraction [1].

Advantages:

  • High yield (86%) due to POCl₃’s dual role as solvent and dehydrating agent.
  • Short reaction time (30 minutes) compared to traditional acid-catalyzed methods [1].

Mechanistic Insight: POCl₃ activates the carbonyl group via phosphorylation, facilitating nucleophilic attack by the adjacent amine and subsequent cyclization [1].

Palladium-Catalyzed Cross-Coupling Approaches

While direct examples are scarce in literature, palladium-catalyzed cross-coupling offers a modular route to introduce the 2-nitrophenyl group post-oxazole formation. A hypothetical pathway involves:

  • Oxazole Core Synthesis: Prepare 5-methyloxazole-2-boronic acid via Miyaura borylation.
  • Suzuki Coupling: React with 2-nitroiodobenzene under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 80°C [3].

Challenges:

  • Nitro groups may poison palladium catalysts, necessitating ligand optimization.
  • Competing homocoupling of boronic acids requires careful stoichiometric control [3].

Solid-Phase Synthesis Techniques for Oxazole Derivatives

Solid-phase synthesis remains underexplored for nitro-substituted oxazoles but holds promise for combinatorial libraries. A proposed strategy employs:

  • Resin Functionalization: Load Wang resin with a β-ketoamide precursor.
  • Cyclocondensation: Treat with hydroxylamine hydrochloride in DMF at 60°C.
  • Cleavage: Use TFA/CH₂Cl₂ (1:9) to release the product [5].

Benefits:

  • Simplified purification via filtration.
  • Scalability for high-throughput screening [5].

Regioselective Nitration Strategies for Aromatic Substitution

Introducing the nitro group at the ortho position requires careful directing group management. Two viable approaches exist:

Pre-Synthesis Nitration:

  • Nitrate benzaldehyde derivatives prior to oxazole formation using HNO₃/H₂SO₄ at 0°C.
  • Yield: 68–75% for 2-nitrobenzaldehyde intermediates [1].

Post-Synthesis Nitration:

  • Direct nitration of 5-methyl-2-phenyloxazole with acetyl nitrate (HNO₃/Ac₂O).
  • Regioselectivity: The oxazole’s electron-deficient nature directs nitration to the phenyl ring’s ortho position [4].

Table 2: Nitration Efficiency Comparison

MethodSubstrateNitrating AgentOrtho:Para Ratio
Pre-synthesisBenzaldehyde derivativeHNO₃/H₂SO₄9:1
Post-synthesis5-Methyl-2-phenyloxazoleAcetyl nitrate7:3

Pre-synthesis nitration offers superior regiocontrol, as the oxazole ring’s electron-withdrawing effect enhances meta-directing tendencies in post-synthesis approaches [4].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 2-Methyl-5-(2-nitrophenyl)oxazole has been analyzed through examination of related nitrophenyl oxazole compounds, providing valuable insights into its structural characteristics. The compound, with molecular formula C₁₀H₈N₂O₃ and molecular weight 204.18 g/mol, exhibits a planar oxazole ring system with specific geometric parameters [1].
Based on structural analysis of similar compounds, the oxazole ring in 2-Methyl-5-(2-nitrophenyl)oxazole is expected to adopt a nearly planar conformation with minimal deviation from planarity. The dihedral angle between the oxazole ring and the 2-nitrophenyl substituent is anticipated to be approximately 8-12°, similar to related 2-nitrophenyl oxazole derivatives [2]. This slight non-planarity results from steric interactions between the nitro group and the oxazole ring system.

Structural ParameterExpected ValueRelated Compound Reference
Oxazole ring planarityr.m.s. deviation ~0.006 ÅCitation 11
Dihedral angle (oxazole-phenyl)8-12°Citation 11
C-N bond length (oxazole)1.289-1.398 ÅCitation 5
N-O bond length (nitro)1.268-1.297 ÅCitation 28

The crystal structure analysis reveals that the molecular packing is likely stabilized through weak intermolecular interactions, including C-H···O hydrogen bonds involving the nitro group oxygen atoms. The ortho-positioned nitro group creates significant steric hindrance, which influences both the molecular conformation and crystal packing arrangement [3].

Tautomeric Behavior in Solution-Phase Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides critical insights into the tautomeric behavior of 2-Methyl-5-(2-nitrophenyl)oxazole in solution. The compound exhibits characteristic chemical shifts that reflect the electronic environment of the oxazole ring and the influence of the electron-withdrawing nitro group [4].

Analysis of related nitrophenyl oxazole compounds demonstrates that the oxazole ring protons typically appear as singlets in the ¹H Nuclear Magnetic Resonance spectrum, with chemical shifts ranging from 7.5 to 8.5 parts per million. The specific chemical shift values are influenced by the position of the nitro group on the phenyl ring [5].

Compound¹H Nuclear Magnetic Resonance (CDCl₃)¹³C Nuclear Magnetic Resonance (CDCl₃)
5-Methyl-2-(4-nitrophenyl)oxazoleδ 8.20 (s, 1H), 8.18 (s, 1H)δ 152.0, 149.6, 133.1
2-Methyl-5-(4-nitrophenyl)oxazoleδ 8.49 (s, 1H), 7.76 (t, 4H)δ 152.4, 148.3, 132.0
5-Methyl-2-(2-nitrophenyl)oxazoleδ 8.55 (s, 1H), 7.95 (s, 1H)δ 149.4, 137.5, 133.2

The tautomeric behavior of oxazole derivatives in solution is primarily governed by the electronic nature of substituents. The electron-withdrawing nitro group significantly influences the tautomeric equilibrium by stabilizing certain tautomeric forms through resonance effects [6]. Variable-temperature Nuclear Magnetic Resonance studies have shown that oxazole compounds can exhibit dynamic behavior, with tautomeric interconversion rates that are detectable on the Nuclear Magnetic Resonance timescale under specific conditions [7].

For 2-Methyl-5-(2-nitrophenyl)oxazole, the ortho-positioned nitro group creates unique electronic effects that differ from meta and para isomers. The proximity of the nitro group to the oxazole ring enhances intramolecular interactions, potentially leading to restricted rotation and altered tautomeric preferences compared to other positional isomers [8].

Electron Density Mapping of Nitro-Oxazole Interactions

Density functional theory calculations provide detailed insights into the electron density distribution and molecular orbital characteristics of 2-Methyl-5-(2-nitrophenyl)oxazole. The compound exhibits distinctive electronic properties resulting from the combination of the electron-rich oxazole ring and the strongly electron-withdrawing nitro group [9].

The electron density mapping reveals that the nitro group oxygen atoms possess significant negative charge density, making them potential hydrogen bond acceptors. However, the oxygen atoms in nitro groups are relatively poor hydrogen bond acceptors compared to oxygen atoms in other functional groups, with binding energies of 10-13 kilojoules per mole for N···O interactions [3].

Theoretical MethodApplicationKey Findings
B3LYP/6-311G(d,p)Oxazole derivatives optimizationOptimized geometries reproduce crystal structure
B3LYP/6-31G(d,p)Oxazole tautomerism studiesTautomeric preferences depend on substituents
MP2/6-31++G**Nitro group interactionsN···O interactions: 10-13 kJ/mol binding energy

The molecular electrostatic potential surfaces demonstrate that the nitro group creates a region of high positive potential, while the oxazole nitrogen and oxygen atoms exhibit negative potential regions. This electronic complementarity facilitates specific intermolecular interactions that influence both solution behavior and crystal packing [10].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the oxazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group. This orbital distribution explains the compound's reactivity patterns and spectroscopic properties [11].

Comparative Analysis with 4-Nitrophenyl and 3-Nitrophenyl Isomers

The structural and electronic properties of 2-Methyl-5-(2-nitrophenyl)oxazole differ significantly from its 3-nitrophenyl and 4-nitrophenyl isomers due to the unique electronic and steric effects of the ortho-positioned nitro group. This positional isomerism creates distinct molecular characteristics that influence both physical properties and chemical reactivity .

IsomerElectronic EffectsSteric EffectsReactivityCrystal Packing
2-Methyl-5-(2-nitrophenyl)oxazoleOrtho: strong inductive + resonanceHigh (ortho hindrance)Reduced electrophilicityLikely C-H···O interactions
2-Methyl-5-(3-nitrophenyl)oxazoleMeta: moderate inductive onlyLow (meta position)Moderate electrophilicityWeak π-π stacking
2-Methyl-5-(4-nitrophenyl)oxazolePara: strong resonance + inductiveLow (para position)Enhanced electrophilicityStrong π-π stacking

The ortho-positioned nitro group in 2-Methyl-5-(2-nitrophenyl)oxazole creates significant steric hindrance that restricts rotation around the phenyl-oxazole bond. This restriction leads to a more rigid molecular structure compared to the meta and para isomers, which exhibit greater conformational flexibility .

Electronic effects also vary dramatically among the isomers. The ortho-nitro group provides both strong inductive electron withdrawal and resonance effects, while the meta-nitro group contributes primarily through inductive effects. The para-nitro group exhibits the strongest resonance contribution, resulting in the most pronounced electronic effects on the oxazole ring system [14].

Crystal packing analysis reveals that the ortho-isomer likely forms C-H···O hydrogen bonds involving the nitro group oxygen atoms, creating distinctive supramolecular architectures. In contrast, the para-isomer tends to form stronger π-π stacking interactions due to the enhanced aromatic character resulting from extended conjugation [15].

The intermolecular interaction patterns differ significantly among the isomers, with the ortho-compound showing preference for bifurcated hydrogen bonding motifs, while the para-isomer exhibits more conventional π-π stacking arrangements. These differences in intermolecular interactions directly influence the physical properties, including melting points, solubility, and solid-state stability [16].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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